molecular formula C14H18O3 B12527895 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one CAS No. 651738-88-4

7-(Benzyloxy)-6-hydroxyhept-2-en-4-one

Cat. No.: B12527895
CAS No.: 651738-88-4
M. Wt: 234.29 g/mol
InChI Key: IYHAOOCADLGOHV-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-hydroxyhept-2-en-4-one is an organic compound with a unique structure that includes a benzyloxy group, a hydroxy group, and a hept-2-en-4-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one typically involves the following steps:

    Formation of the Hept-2-en-4-one Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl chloride and a suitable base.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the hept-2-en-4-one backbone can be reduced to form saturated compounds.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) can be employed.

    Substitution: Benzyl chloride in the presence of a base like NaOH (Sodium hydroxide) is often used.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated heptanones.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

7-(Benzyloxy)-6-hydroxyhept-2-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrophobic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 6-(Benzyloxy)-2-hydroxybenzaldehyde

Comparison: 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one is unique due to its hept-2-en-4-one backbone, which provides distinct chemical reactivity and biological activity compared to other benzyloxy-hydroxy compounds.

Properties

CAS No.

651738-88-4

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

6-hydroxy-7-phenylmethoxyhept-2-en-4-one

InChI

InChI=1S/C14H18O3/c1-2-6-13(15)9-14(16)11-17-10-12-7-4-3-5-8-12/h2-8,14,16H,9-11H2,1H3

InChI Key

IYHAOOCADLGOHV-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC(COCC1=CC=CC=C1)O

Origin of Product

United States

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